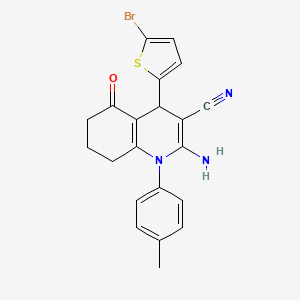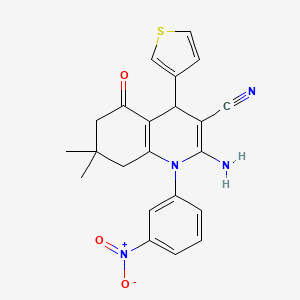
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino, carbonitrile, and bromothiophene moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as 4-methylbenzaldehyde) reacts with a β-ketoester (such as ethyl acetoacetate) in the presence of ammonium acetate.
Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.
Substitution: The bromothiophene moiety is introduced through a substitution reaction, typically using 5-bromothiophene-2-carbaldehyde.
Final Product Formation: The final product is obtained after purification, usually through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
Oxidation: Formation of nitro derivatives or sulfoxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, it has been studied for its potential as an enzyme inhibitor. The presence of the bromothiophene and carbonitrile groups suggests it may interact with biological targets through hydrogen bonding and hydrophobic interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, it can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds with enzymes or receptors, while the bromothiophene moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(thiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-4-(5-chlorothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the bromine atom in 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique compared to its analogs. Bromine can enhance the compound’s reactivity and ability to form specific interactions with biological targets, potentially leading to improved efficacy in its applications.
Properties
Molecular Formula |
C21H18BrN3OS |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H18BrN3OS/c1-12-5-7-13(8-6-12)25-15-3-2-4-16(26)20(15)19(14(11-23)21(25)24)17-9-10-18(22)27-17/h5-10,19H,2-4,24H2,1H3 |
InChI Key |
VQRLXWQQEVZZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)Br)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11539399.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11539402.png)
![[2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11539410.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11539424.png)
![N'~1~,N'~3~-bis[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B11539435.png)


![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11539462.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11539466.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B11539468.png)
![13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11539477.png)
![(4-Methoxy-benzylidene)-[6-(4-methoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B11539481.png)
![2,3,4-Trimethylbenzo[h]quinoline](/img/structure/B11539485.png)
